(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate
Overview
Description
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H12F3NO5S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Functional Derivatives of Thiophene
The compound falls under the broader category of functional derivatives of thiophene. Research indicates that derivatives of thiophene, such as the 5-nitro derivatives, have been synthesized through various chemical processes (Shvedov et al., 1973). These derivatives have potential applications in the field of organic chemistry and materials science.
Substitution Reactions and Spectrophotometric Properties
Substitution reactions, including nitration, are key to modifying thiophene derivatives. The study of the substitution reactions of benzo[b]thiophen derivatives has led to the development of compounds with varied substituents, which affect their chemical properties and potential applications (Clarke et al., 1977). Additionally, research into the synthesis of azo-dyes based on thiophendiazonium salts, including thiophene carboxylates, shows their usefulness in spectrophotometric analytical research (Barabash et al., 2020).
Analysis in Solid-State NMR and Electronic Structure Calculations
Advanced techniques like solid-state NMR (SSNMR) and electronic structure calculations are employed to analyze molecular structure in polymorphic forms of thiophene derivatives. This approach is crucial for understanding the influence of molecular conformation on their properties, which can guide their application in various fields of science (Smith et al., 2006).
Crystal Engineering and Coordination Polymers
The development of novel crystal structures through the synthesis of coordination polymers decorated with nitro-functionalized thiophene dicarboxylate shows potential for application in materials science. The structural flexibility and properties of these polymers are subjects of ongoing research, which could lead to innovative applications (Xue et al., 2015).
Properties
IUPAC Name |
methyl 5-nitro-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJCIQBFZNRSX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728119 | |
Record name | Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929039-94-1 | |
Record name | Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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